Cas no 935667-50-8 (5-fluoropyrimidine-2-carbaldehyde)

5-fluoropyrimidine-2-carbaldehyde structure
935667-50-8 structure
Product Name:5-fluoropyrimidine-2-carbaldehyde
Número CAS:935667-50-8
MF:C5H3FN2O
Megavatios:126.088524103165
MDL:MFCD13189600
CID:835608
PubChem ID:53408143
Update Time:2024-10-26

5-fluoropyrimidine-2-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

    • 5-fluoropyrimidine-2-carbaldehyde
    • 5-Fluoropyrimidine-2-carboxaldehyde
    • 5-Fluoro-2-pyrimidinecarboxaldehyde (ACI)
    • MDL: MFCD13189600
    • Renchi: 1S/C5H3FN2O/c6-4-1-7-5(3-9)8-2-4/h1-3H
    • Clave inchi: PMJXSFMYANTTOE-UHFFFAOYSA-N
    • Sonrisas: O=CC1N=CC(F)=CN=1

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1

5-fluoropyrimidine-2-carbaldehyde PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM109107-250mg
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
250mg
$305 2021-08-06
Chemenu
CM109107-1g
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
1g
$913 2021-08-06
TRC
F600100-5mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
5mg
$ 50.00 2022-06-04
TRC
F600100-10mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
10mg
$ 95.00 2022-06-04
TRC
F600100-50mg
5-Fluoropyrimidine-2-carbaldehyde
935667-50-8
50mg
$ 320.00 2022-06-04
Chemenu
CM109107-1g
5-fluoropyrimidine-2-carbaldehyde
935667-50-8 97%
1g
$772 2024-07-19
abcr
AB454053-250 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
250MG
€466.40 2022-05-20
abcr
AB454053-500 mg
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
500MG
€889.90 2022-05-20
abcr
AB454053-1 g
5-Fluoropyrimidine-2-carbaldehyde; .
935667-50-8
1g
€1,159.00 2022-03-01
Matrix Scientific
122461-1g
5-Fluoropyrimidine-2-carboxaldehyde, 97.0%
935667-50-8 97.0%
1g
$1980.00 2023-09-06

5-fluoropyrimidine-2-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
Preparation of thiazolylaminopyrimidines for the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  2 h, rt
Referencia
Preparation of heteroaryl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Solvents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Referencia
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: Osmium tetroxide Solvents: Tetrahydrofuran ,  Water ;  10 min, rt
1.2 Reagents: Sodium periodate ;  4 h, rt
Referencia
Preparation of furanyl triazoles as agonists of the APJ receptor
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C; -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
Preparation of pyrazolyl-amino-substituted pyrazines for treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  20 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Referencia
4-(Pyrazol-3-ylamino)pyrimidine derivatives as tyrosine kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ,  Tetrahydrofuran ;  30 min, -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol ;  -78 °C
Referencia
Macrocyclic compounds as modulators of cystic fibrosis transmembrane conductance regulator and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  -78 °C; 2 h
Referencia
Imidazotriazinone compounds as PDE9 inhibitors and their preparation
, World Intellectual Property Organization, , ,

5-fluoropyrimidine-2-carbaldehyde Raw materials

5-fluoropyrimidine-2-carbaldehyde Preparation Products

5-fluoropyrimidine-2-carbaldehyde Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
Número de pedido:A859735
Estado del inventario:in Stock
Cantidad:1g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 08:20
Precio ($):634.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:935667-50-8)5-fluoropyrimidine-2-carbaldehyde
A859735
Pureza:99%
Cantidad:1g
Precio ($):634.0